2-(4-chlorophenoxy)-N-[3-(furan-3-yl)-3-hydroxypropyl]-2-methylpropanamide
Description
2-(4-Chlorophenoxy)-N-[3-(furan-3-yl)-3-hydroxypropyl]-2-methylpropanamide is a synthetic amide derivative characterized by a 4-chlorophenoxy group, a 2-methylpropanamide backbone, and a 3-hydroxypropyl side chain substituted with a furan-3-yl moiety.
Properties
IUPAC Name |
2-(4-chlorophenoxy)-N-[3-(furan-3-yl)-3-hydroxypropyl]-2-methylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClNO4/c1-17(2,23-14-5-3-13(18)4-6-14)16(21)19-9-7-15(20)12-8-10-22-11-12/h3-6,8,10-11,15,20H,7,9H2,1-2H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUXMDJNZDHYCGS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)NCCC(C1=COC=C1)O)OC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The compound 2-(4-chlorophenoxy)-N-[3-(furan-3-yl)-3-hydroxypropyl]-2-methylpropanamide is structurally similar to known COX-2 inhibitors. COX-2, or Cyclooxygenase-2, is an enzyme responsible for the formation of prostanoids, including prostaglandins, prostacyclin, and thromboxane, which play a key role in inflammation and pain.
Mode of Action
The compound likely interacts with COX-2, inhibiting its activity. This inhibition prevents the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation and pain. The exact interaction between the compound and COX-2 requires further investigation.
Biochemical Pathways
The primary biochemical pathway affected by this compound is the arachidonic acid pathway. By inhibiting COX-2, the compound prevents the formation of pro-inflammatory prostaglandins from arachidonic acid. This results in a decrease in inflammation and pain.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Structural Analysis
Core Propanamide Backbone: All compounds share a propanamide skeleton, enabling hydrogen bonding and hydrophobic interactions.
Aromatic Substituents: The 4-chlorophenoxy group in the target compound is also present in the ATF4 inhibitor , suggesting a role in targeting cellular pathways. In contrast, [18F]MK-9470 uses a fluorinated ethoxy group for radiolabeling and CNS penetration .
Furan Derivatives :
- The target’s furan-3-yl group differs from the 5-(4-methoxyphenyl)furan-2-yl in ’s compound. The 3-yl position may alter electronic distribution and π-π stacking compared to 2-yl derivatives .
Hydrophilic Modifications :
- The 3-hydroxypropyl chain in the target compound introduces polarity absent in analogs like the ferrocene-containing propanamide . This feature could improve aqueous solubility relative to highly lipathic derivatives.
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